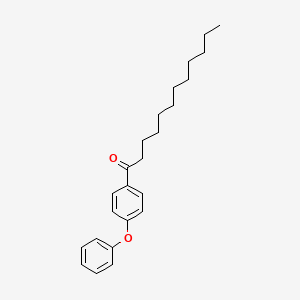
1-(4-Phenoxyphenyl)-1-dodecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenoxyphenyl)-1-dodecanone is an organic compound characterized by a phenoxyphenyl group attached to a dodecanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenoxyphenyl)-1-dodecanone typically involves the reaction of 4-phenoxybenzaldehyde with a suitable dodecanone derivative. One common method includes the use of a Grignard reagent, where 4-phenoxybenzaldehyde reacts with a dodecyl magnesium bromide in the presence of a catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenoxyphenyl)-1-dodecanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted phenoxyphenyl compounds.
Scientific Research Applications
1-(4-Phenoxyphenyl)-1-dodecanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)-1-dodecanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
- 1-(4-Phenoxyphenyl)-1-decanone
- 1-(4-Phenoxyphenyl)-1-octanone
- 1-(4-Phenoxyphenyl)-1-hexanone
Comparison: 1-(4-Phenoxyphenyl)-1-dodecanone is unique due to its longer carbon chain, which may influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. This structural difference can result in distinct physical and chemical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C24H32O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)dodecan-1-one |
InChI |
InChI=1S/C24H32O2/c1-2-3-4-5-6-7-8-9-13-16-24(25)21-17-19-23(20-18-21)26-22-14-11-10-12-15-22/h10-12,14-15,17-20H,2-9,13,16H2,1H3 |
InChI Key |
WFGSWHINXMJOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















